{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine” is a chemical compound . It is also known as N-{4-[4-(2-Methylbenzoyl)-1-piperazinyl]phenyl}propanamide . It has a molecular formula of C21H25N3O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature .Molecular Structure Analysis
The molecular structure of “{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine” consists of a piperazine ring bound to a phenyl group . The average mass of the molecule is 351.442 Da and the monoisotopic mass is 351.194672 Da .Wissenschaftliche Forschungsanwendungen
Atypical Antipsychotic Agents
This compound has been used in the design and synthesis of novel atypical antipsychotic agents . The synthesized compounds were screened for their in vitro and in vivo pharmacological activity. It was observed that none of the new chemical entities exhibited catalepsy and some were found to be the most active compounds with 5-HT 2A /D 2 ratio .
Treatment for Schizophrenia
The compound has been used in the management of schizophrenia . The characteristic symptoms of the disease have been classified into positive (hallucinations, delusions, and severe thought disorganization), negative (alogia, anhedonia, avolition, and flattened affect), and cognitive (slow thinking, poor concentration, poor memory, and difficulty in understanding) .
Dopamine D2 Receptor Blockade
The compound has been used in the blockade of dopamine D2 receptors . Although blockade of D2 receptors improves the positive symptoms, it also accounts for severe side effects such as extrapyramidal effects (EPS), tardive dyskinesia, and hyperprolactinemia .
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Modulation of Pharmacokinetic Properties
Piperazine, a structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Antibacterial Activity
Some derivatives of 1,2,4-triazole with piperazine moiety, which is a part of this compound, have exhibited good antibacterial activity .
Wirkmechanismus
Piperazines
Piperazine moiety is a common feature in many pharmaceutical drugs and they are known to interact with a variety of receptors in the body, including serotonin and dopamine receptors .
Benzoyl compounds
The benzoyl group in the compound could potentially contribute to its lipophilicity, which might influence its pharmacokinetic properties, such as absorption and distribution within the body .
Aromatic amines
The presence of an aromatic amine group could potentially make the compound a substrate for various enzymes in the body, which might influence its metabolism .
Eigenschaften
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKNOYXQUSGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.